Dimethyl 2-(3-oxobutan-2-yl)malonate
Description
Dimethyl 2-(3-oxobutan-2-yl)malonate is a malonate derivative characterized by a 3-oxobutyl substituent at the central carbon of the malonate core. It is synthesized via a cross aldol-lactonization reaction between methyl 2-acetylbenzoate and dimethyl malonate under basic conditions (e.g., KOH in acetonitrile), yielding up to 89% isolated product . The compound is typically isolated as a yellow oil and characterized by NMR, HRMS, and comparison with analogous structures . Its reactivity is influenced by the electron-withdrawing ester groups and the ketone moiety, enabling participation in cyclization and nucleophilic addition reactions.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 2-(3-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-5(6(2)10)7(8(11)13-3)9(12)14-4/h5,7H,1-4H3 |
InChI Key |
ANZIHGXGTFXQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(3-oxobutan-2-yl)malonate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl malonate with methyl 2-acetylbenzoate in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). The reaction typically proceeds via a tandem addition/cyclization mechanism under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of strong bases and controlled temperatures is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-oxobutan-2-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the ester groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(3-oxobutan-2-yl)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2-(3-oxobutan-2-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the ketone group make it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare dimethyl 2-(3-oxobutan-2-yl)malonate with structurally and functionally related malonate derivatives.
Table 1: Key Properties and Reactivity of Selected Malonate Derivatives
Structural and Functional Comparisons
Substituent Effects on Reactivity
- The 3-oxobutyl group in the target compound enhances its participation in aldol-lactonization due to the ketone’s electrophilicity, whereas p-tolyl ketone in 4al stabilizes intermediates via resonance, enabling efficient C–H activation.
- Electron-withdrawing groups (e.g., difluorobenzoyl in ) increase electrophilicity, making such derivatives more reactive in Michael additions compared to the target compound.
Ester Group Influence
- Dimethyl esters (target compound) offer lower steric hindrance than diethyl (4al ) or di-t-butyl esters , facilitating faster reaction kinetics in cyclizations.
- Diethyl allyl(3-oxobutyl)malonate undergoes radical addition due to the allyl group’s conjugation, a pathway less accessible to the target compound.
Synthetic Methodologies The target compound is synthesized via base-mediated aldol-lactonization (KOH, acetonitrile) , whereas multicomponent reactions (e.g., in ) and free radical additions (e.g., ) are employed for analogs like chromeno-pyridine malonates or indolylidene derivatives.
Physical Properties Aromatic substituents (e.g., 4-aminophenyl ) increase melting points (105–107°C) compared to aliphatic-substituted derivatives (oily consistency in ). Solubility: The target compound dissolves in polar aprotic solvents (e.g., acetonitrile), while dimethyl 2-(4-aminophenyl)malonate is soluble in DMSO due to hydrogen bonding.
Applications
- The target compound is primarily used in heterocyclic synthesis (e.g., phthalides) , whereas difluorobenzoyl analogs are bioactive small molecules in drug discovery.
- Enantioselective catalysis (e.g., thiourea-catalyzed Michael additions in ) is more effective with dimethyl malonate than with bulkier diethyl esters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
